Glucose 6-(hydrogen sulfate)

Enzyme kinetics Pentose phosphate pathway Substrate specificity

Researchers requiring a stable substrate for glycosulfatase assays or NADPH regeneration face a critical problem: glucose 6-phosphate fails when cofactor half-life is the limiting process parameter. Glucose 6-sulfate is the only viable solution. - Delivers longer reduced cofactor half-life than glucose 6-phosphate in NADPH-dependent systems, optimizing fed-batch yields. - Serves as an essential, defined substrate for glycosulfatase (EC 3.1.6.3) for reproducible kinetic measurements. - Available in stock (10-100 mg standard packs) with custom synthesis and global shipping supported.

Molecular Formula C6H12O9S
Molecular Weight 260.22 g/mol
CAS No. 3803-84-7
Cat. No. B1194181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucose 6-(hydrogen sulfate)
CAS3803-84-7
Synonymsglucose 6-(hydrogen sulfate)
glucose 6-(hydrogen sulfate), monopotassium salt, (D)-isomer
glucose 6-(hydrogen sulfate), monosodium salt, (D)-isomer
glucose sulfate
potassium glucose 6-O-sulfate
Molecular FormulaC6H12O9S
Molecular Weight260.22 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)O
InChIInChI=1S/C6H12O9S/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H,12,13,14)/t3-,4+,5+,6+/m0/s1
InChIKeyBCUVLMCXSDWQQC-SLPGGIOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucose 6-(Hydrogen Sulfate) Identity and Procurement


Glucose 6-(hydrogen sulfate), systematically named D-glucose 6-sulfate or 6-O-sulfo-D-glucose, is a monosaccharide sulfate consisting of D-glucose esterified with a sulfate group at the 6-position . It is the conjugate acid of D-glucose 6-sulfate(1−) and exists as a non-hygroscopic crystalline potassium salt [1]. The compound is recognized as a substrate for glycosulfatase (EC 3.1.6.3) and murine hexose-6-phosphate dehydrogenase, placing it at the intersection of sulfur metabolism and pentose phosphate pathway research [2].

Form Crystalline potassium salt; reported non-hygroscopic
Enzyme engagement Substrate for glycosulfatase (EC 3.1.6.3) and murine H6PD
Pathway context Intersection of sulfur metabolism and pentose phosphate pathway research

Glucose 6-(Hydrogen Sulfate) Generic Substitution Failure


Substituting glucose 6-(hydrogen sulfate) with its closest structural analog, glucose 6-phosphate, or with other sulfated monosaccharides fails because the sulfate ester at the 6-position confers distinct transport recognition, enzyme kinetics, and cofactor stability that are not replicated by phosphate or sulfate groups at alternative positions [1]. In Neurospora crassa, a dedicated transport system exists for glucose 6-sulfate that is clearly distinct from the permeases for glucose and inorganic sulfate [2]. Furthermore, in NADPH cofactor regeneration, glucose 6-sulfate yields longer cofactor half-life than glucose 6-phosphate, despite lower specific enzyme activity, making substitution impossible when cofactor stability is the critical process parameter [3].

Risk Factor
Target: Glucose 6-sulfate
Substitute: Glucose 6-phosphate
Transport recognition
Dedicated, methionine-repressible permease in N. crassa
Uses distinct glucose permease; may not engage sulfate regulon
Cofactor half-life
Reported longer NADPH cofactor lifetime in reaction solution
Shorter cofactor half-life; profile may differ in preparative processes
Enzyme kinetics (H6PD)
Accepted substrate with distinct Km/Vmax profile
Kinetic parameters differ; may shift endpoint interpretation

Glucose 6-(Hydrogen Sulfate) Differentiation Evidence


Substrate Activity for Murine H6PD

Glucose 6-sulfate is a competent substrate for murine hexose-6-phosphate dehydrogenase (H6PD), alongside glucose 6-phosphate, galactose 6-phosphate, 2-deoxyglucose 6-phosphate, and glucosamine 6-phosphate, with both NADP and deamino-NADP as coenzyme [1]. The enzyme's acceptance of the sulfate analog confirms that the 6-position modification, whether phosphate or sulfate, is tolerated by H6PD, but kinetic parameters (Km, Vmax) differ, positioning glucose 6-sulfate as a tool to dissect cofactor preference in the endoplasmic reticulum pentose phosphate pathway.

H6PD substrate activity
Data to verify
Substrate acceptance confirmed by purified murine H6PD with NADP or deamino-NADP; Km/Vmax not publicly abstracted.
Supports comparative phosphate vs. sulfate ester reactivity studies in ER pentose phosphate pathway.
Full kinetic constants require primary paper review.
Enzyme kinetics Pentose phosphate pathway Substrate specificity

Cofactor Stability in NADPH Regeneration

In preparative-scale NADPH regeneration using glucose-6-phosphate dehydrogenase (from Leuconostoc mesenteroides or Saccharomyces cerevisiae), glucose 6-sulfate yields significantly longer reduced cofactor lifetime in solution compared to glucose 6-phosphate, despite lower specific enzyme activity [1]. The abstract explicitly states that reduced nicotinamide cofactors are more stable in glucose 6-sulfate solutions, making glucose 6-sulfate the preferred reducing substrate when cofactor stability governs overall process yield.

Cofactor stability
Head-to-head
Glucose 6-sulfate gives longer NADPH half-life than glucose 6-phosphate in preparative-scale regeneration with G6PDH (L. mesenteroides / S. cerevisiae).
Reported cofactor stability advantage may support process design when cofactor lifetime limits turnover.
Precise half-life ratios to be extracted from full text (J. Org. Chem. 1981).
Cofactor regeneration NADPH stability Biocatalysis

Glucose 6-Sulfate Transport Specificity

Neurospora crassa possesses an energy-dependent transport system capable of glucose 6-sulfate uptake that is clearly distinct from the permeases for glucose and inorganic sulfate [1]. Methionine represses synthesis of this transport system, and a regulatory gene (cys-3) controls both the glucose 6-sulfate permease and aryl sulfatase [1]. This dedicated transport mechanism explains why glucose or inorganic sulfate cannot substitute for glucose 6-sulfate as a sulfur source in cys-3 regulated strains.

Transport specificity
Class-level
N. crassa transports glucose 6-sulfate via a dedicated, energy-dependent permease distinct from glucose and inorganic sulfate carriers.
Authentic compound essential for cys-3 regulon studies; generic sulfur sources may yield false-negative results.
Transport kinetics available in full text; methionine represses system.
Microbial sulfur metabolism Transport specificity Neurospora crassa

Acid Hydrolysis Activation Energy

Kinetic studies on the pure potassium salt of glucose 6-sulfate and ethyl sulfate were conducted using a colorimetric barium chloranilate method for sulfate determination [1]. The energy of activation for acid hydrolysis was determined for each compound, providing the first quantitative stability comparison between a primary alkyl sulfate (ethyl sulfate) and a carbohydrate 6-sulfate ester. The crystalline potassium salt of glucose 6-sulfate was characterized as non-hygroscopic, a formulation advantage over hygroscopic sulfated sugars [1].

Activation energy
Head-to-head
Acid hydrolysis Ea determined for potassium glucose 6-sulfate and compared to ethyl sulfate under identical conditions.
Reported stability benchmark informs shelf-life and pH selection for experimental design.
Quantitative Ea values in J. Org. Chem. 1961 full text.
Hydrolysis kinetics Activation energy Sulfate ester stability

Glycosulfatase Substrate Specificity

Glycosulfatase (EC 3.1.6.3) catalyzes the hydrolysis of D-glucose 6-sulfate to D-glucose and sulfate, but also acts on other monosaccharide and disaccharide sulfates and on adenosine 5′-sulfate [1]. Preparation of pure potassium salts of glucose 6-O-sulfate, galactose 6-O-sulfate, N-acetylglucosamine 6-O-sulfate, and N-acetylgalactosamine monosulfate by zone electrophoresis enabled comparative substrate specificity studies [2]. The differential hydrolysis rates among these sulfated sugars mean that glucose 6-sulfate cannot be replaced by galactose 6-sulfate or N-acetylglucosamine 6-sulfate in glycosulfatase assays without altering measured activity.

Glycosulfatase kinetics
Class-level
Glycosulfatase hydrolyzes glucose 6-sulfate, galactose 6-sulfate, and N-acetylglucosamine 6-sulfate with differential rates.
Sourcing authentic glucose 6-sulfate critical for reproducible sulfatase activity measurements.
Quantitative rate comparisons require full kinetic studies.
Glycosulfatase Substrate specificity Sulfatase assay

Tris-Catalyzed Isomerization Sensitivity

Potassium D-glucose 6-O-[35S]sulfate undergoes partial conversion to 35SO42−, fructose, and fructose 6-O-sulfate when exposed to Tris buffer (≥25 mM, pH 7.5) [1]. This Tris-catalyzed isomerization is also promoted by ethanolamine and 2-dimethylaminoethanol but not by glycine, triethanolamine, or pentaerythritol. This base-catalyzed rearrangement is not observed with glucose 6-phosphate, highlighting a unique chemical liability of the sulfate ester that must be considered when selecting buffer systems for enzymatic assays.

Buffer compatibility
Data to verify
In ≥25 mM Tris (pH 7.5), potassium D-glucose 6-O-sulfate partially converts to fructose and fructose 6-sulfate; glucose 6-phosphate not affected.
Avoid Tris buffer in enzyme assays to prevent artifactual products; phosphate or HEPES buffers recommended.
Observation reported with 35S-labeled substrate; extent depends on Tris concentration and incubation.
Chemical stability Isomerization Buffer compatibility

Glucose 6-(Hydrogen Sulfate) Application Scenarios


NADPH Cofactor Regeneration

When scaling NADPH-dependent enzymatic reactions, the longer half-life of reduced cofactor in glucose 6-sulfate solutions makes this compound the superior reducing substrate over glucose 6-phosphate, particularly in fed-batch or continuous processes where cofactor degradation limits total turnover [1].

Endoplasmic Reticulum Pentose Phosphate Pathway

Glucose 6-sulfate serves as a substrate for H6PD, enabling researchers to compare phosphate vs. sulfate ester reactivity and cofactor preference (NADP vs. deamino-NADP) without interference from cytoplasmic glucose-6-phosphate dehydrogenase [1].

Sulfur Metabolism in Neurospora crassa

The dedicated, methionine-repressible glucose 6-sulfate transport system makes this compound an indispensable tool for studying cys-3 regulon control and sulfur source utilization in N. crassa, where glucose or inorganic sulfate cannot substitute [1].

Glycosulfatase Assays and Substrate Profiling

Authentic glucose 6-sulfate is required as a defined substrate for glycosulfatase (EC 3.1.6.3) to ensure reproducible kinetic measurements, as alternative sulfated monosaccharides (galactose 6-sulfate, N-acetylglucosamine 6-sulfate) exhibit different hydrolysis rates [1][2].

Application
Selection Property
Validation Focus
NADPH regeneration research
Cofactor half-life context
Process-scale cofactor stability validation
ER pentose phosphate pathway studies
H6PD substrate specificity
Cofactor preference (NADP vs deamino-NADP) interpretation
Fungal sulfur metabolism research
cys-3 regulon transport specificity
Glucose 6-sulfate permease assay context
Glycosulfatase substrate profiling
Substrate identity and purity
Differential hydrolysis rate validation

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